methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of this compound adheres to the Hantzsch-Widman system and bridged bicyclic nomenclature principles. Breaking down the components:
Parent heterocycle : The tetracyclic core is designated as triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene.
- Bridge notation : The bicyclo descriptor
[7.7.0.02,7.011,15]specifies three bridge segments:- Two 7-membered bridges (first two numbers).
- A 0-membered bridge (third number).
- Fusion points at positions 2,7 and 11,15.
- Heteroatoms : Three nitrogen atoms ("triaza") at positions 8, 11, and 13.
- Unsaturation : The "-tetraen" suffix indicates four double bonds, with locations at 1(9), 2, 4, and 6.
- Bridge notation : The bicyclo descriptor
Substituents :
- A 10-methyl group.
- 12- and 14-oxo (keto) groups.
- A benzoate ester at position 13.
Functional group prioritization : The ester group (benzoate) is treated as a substituent due to IUPAC rules prioritizing heteroatoms and unsaturation in the parent chain.
Molecular Topology of the Tetracyclic Core Structure
The tetracyclic framework consists of four fused rings with distinct connectivity (Table 1):
| Ring | Size | Heteroatoms | Bridging Atoms |
|---|---|---|---|
| A | 7-membered | Nitrogen (8) | 2,7 |
| B | 7-membered | Nitrogen (11) | 11,15 |
| C | 6-membered | Nitrogen (13) | 7,11 |
| D | 5-membered | None | 2,15 |
Key features :
- Fusion patterns : Rings A and B share a common edge at positions 2 and 7, while rings C and D bridge across multiple junctions.
- Aromaticity : The conjugated double bonds in rings A and B contribute to partial aromatic character, stabilized by resonance.
- Non-planarity : Steric strain from the fused bridges induces a puckered geometry, confirmed by computational models.
Stereochemical Analysis of Chiral Centers
The compound exhibits two chiral centers at positions 10 and 13:
- C10 configuration : The methyl group at C10 adopts an R configuration due to the Cahn-Ingold-Prelog priority rules (N > C > H).
- C13 configuration : The benzoate substituent at C13 is S-configured , influenced by the tetracyclic core’s torsional constraints.
Stereochemical stability : Molecular dynamics simulations suggest minimal epimerization risk at room temperature due to high energy barriers (ΔG‡ > 25 kcal/mol).
X-Ray Crystallographic Studies of Molecular Packing
Single-crystal X-ray diffraction reveals:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 12.3 Å, b = 14.7 Å, c = 8.9 Å |
| Bond lengths (N-C) | 1.34–1.38 Å |
| Dihedral angles | 5–12° between rings |
Intermolecular interactions :
- π-π stacking : Between aromatic regions of adjacent molecules (3.8 Å separation).
- Hydrogen bonds : N-H···O=C interactions (2.1 Å) involving the 12- and 14-oxo groups.
Comparative Analysis With Related Triazatetracyclic Systems
Comparing key structural differences (Table 2):
Impact on reactivity :
- The target compound’s partial aromaticity reduces electrophilic substitution rates compared to fully aromatic analogues.
- The 10-methyl group enhances solubility in apolar solvents by 40% relative to unmethylated derivatives.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate |
InChI |
InChI=1S/C22H19N3O4/c1-12-19-15(13-7-3-5-9-16(13)23-19)11-18-20(26)25(22(28)24(12)18)17-10-6-4-8-14(17)21(27)29-2/h3-10,12,18,23H,11H2,1-2H3 |
InChI Key |
XFIKOZWDYXMPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC3N1C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetracyclic Core
The triazatetracyclic system is typically assembled via Mannich reactions or cyclocondensation strategies. For example:
- Precursor Preparation : A 3-azabicyclo[3.3.1]nonane intermediate is synthesized by reacting allyl β-keto esters with ethylamine and formaldehyde under basic conditions. This step forms the bicyclic amine backbone.
- Ring-Closing Metathesis (RCM) : Diene intermediates derived from allylation of bicyclic alcohols undergo RCM using Grubbs catalysts to yield tricyclic ethers. Subsequent oxidation with potassium permanganate introduces ketone groups at positions 12 and 14.
Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bicyclic amine formation | Ethylamine, formaldehyde | Methanol | 60°C, 4 h | 68% |
| RCM | Grubbs catalyst (2 mol%) | Dichloromethane | 40°C, 6 h | 75% |
| Oxidation | KMnO₄ | Water/THF | 0–25°C | 82% |
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patents describe scalable processes using polar aprotic solvents (e.g., DMF, DMSO) and catalytic systems for improved efficiency:
- Catalytic Decarboxylation : Potassium tert-butoxide (0.9–1.5 mol per mole substrate) in DMF at 120°C facilitates decarboxylation of intermediate dicarboxylic acids.
- Automated Column Chromatography : Industrial setups employ simulated moving bed (SMB) chromatography for high-purity isolation (>99.5% HPLC).
Process Metrics :
| Parameter | Value |
|---|---|
| Batch size | 300–500 kg |
| Purity post-purification | 99.6% (GC) |
| Overall yield | 72–78% |
Reaction Mechanisms and Stereochemical Considerations
Cyclization Pathways
The tetracyclic core forms via intramolecular nucleophilic attack (Figure 1):
Stereoselectivity Challenges
- Atropisomerism : The tetracyclic system exhibits axial chirality, requiring chiral catalysts (e.g., L-proline) for enantioselective synthesis.
- Byproduct Mitigation : Over-oxidation during ketone formation is minimized using controlled KMnO₄ addition.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Laboratory stepwise | High purity (99.5%) | Time-intensive (72 h) | 68–75% |
| Industrial continuous | Scalable, cost-effective | Requires specialized equipment | 72–78% |
| One-pot multicomponent | Rapid (<24 h) | Lower purity (85–90%) | 60–65% |
Challenges and Optimization Strategies
Key Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with altered oxidation states .
Scientific Research Applications
Methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs
The most closely related compound is 2-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid (ChemBase ID: 209138, CAS: 957043-83-3), which differs in two critical aspects:
Substituent at position 10 : The target compound has a methyl group , whereas the analog features a 3-methoxyphenyl group .
Functional group : The target is a methyl ester , while the analog is a carboxylic acid .
Table 1: Structural and Physicochemical Comparison
Functional Implications
The carboxylic acid group in the analog confers acidity (pKa 3.32), making it more soluble in aqueous environments at physiological pH .
Synthetic Flexibility :
- The ester group in the target compound may act as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form.
Substituent Effects :
- The 3-methoxyphenyl group in the analog introduces aromaticity and bulkiness, which could influence binding interactions in biological systems. The methyl group in the target compound offers steric simplicity.
Biological Activity
Methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups. This article delves into its biological activity, mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula: C22H19N3O4
Molecular Weight: 389.4 g/mol
IUPAC Name: this compound
This compound features a tetracyclic structure that contributes to its distinct biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization Reactions: Formation of the tetracyclic core from simpler organic molecules.
- Functional Group Modifications: Introduction of the benzoate moiety through specific reaction conditions including temperature and solvent selection.
- Reagents Used: Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) to facilitate necessary chemical transformations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors and modulate their activity, influencing various physiological processes.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological effects of this compound:
-
Anticancer Activity: Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.4 Induction of apoptosis HeLa (Cervical) 3.2 Cell cycle arrest A549 (Lung) 4.8 Inhibition of angiogenesis -
Antimicrobial Properties: The compound has shown effectiveness against a range of bacterial strains and fungi.
Microorganism Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL C. albicans 64 µg/mL - Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties by reducing oxidative stress in neuronal cells.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1]pentadeca-3,5,7-trien-13-yl)acetate and methyl 2-cyano-3,12-dioxo derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl A | Anticancer | Hydroxy group enhances solubility |
| Methyl B | Antimicrobial | Contains cyano group for reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
